REACTION_CXSMILES
|
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[C:5]([CH:10]3[CH2:15][CH2:14][N:13](C(OCC)=O)[CH2:12][CH2:11]3)[C:4]=2[CH:3]=[CH:2]1>Cl>[NH:13]1[CH2:12][CH2:11][CH:10]([C:5]2[C:4]3[CH:3]=[CH:2][S:1][C:9]=3[CH:8]=[CH:7][N:6]=2)[CH2:15][CH2:14]1
|
Name
|
product
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2C(=NC=CC21)C2CCN(CC2)C(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
ADDITION
|
Details
|
rendered basic by the addition of 20% sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
FILTRATION
|
Details
|
filtration and concentration of the organic phase under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Name
|
|
Type
|
|
Smiles
|
N1CCC(CC1)C1=NC=CC2=C1C=CS2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |